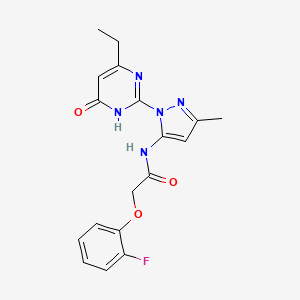

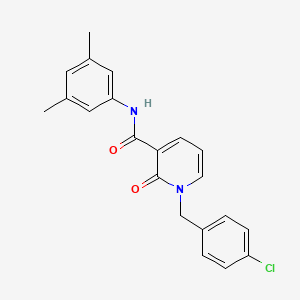

![molecular formula C19H17N5O2 B2529939 N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)喹喔啉-2-甲酰胺 CAS No. 2034378-26-0](/img/structure/B2529939.png)

N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)喹喔啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.

BenchChem offers high-quality N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构表征

相关化合物的合成展示了可能适用于合成N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)喹喔啉-2-甲酰胺的方法。例如,杨等人(2017 年)合成了 N-(2-(双(吡啶-2-基甲基)氨基)乙基)喹啉-2-甲酰胺,重点研究了它们与金属离子形成配位键的能力,提出了一种创建具有靶向递送潜在应用的配合物的方法 (Yang 等人,2017 年)。类似地,对锂化的吡啶和喹啉甲酰胺环化的研究突出了合成复杂杂环化合物的合成途径,这可能与合成所讨论的化合物相关 (Clayden 等人,2005 年)。

生物活性及应用

对与 N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)喹喔啉-2-甲酰胺结构相似的化合物的研究揭示了潜在的生物活性。值得注意的是,Guillon 等人(2004 年)合成了吡咯并[1,2-a]喹喔啉-羧酸酰肼衍生物并评估了其抗分枝杆菌活性,证明了对结核分枝杆菌的显着抑制作用,表明结构相关化合物具有潜在的抗菌应用 (Guillon 等人,2004 年)。这一发现得到了对取代喹啉-2-甲酰胺的进一步研究的支持,表明了一系列生物活性,包括抑制光合电子传递和抗分枝杆菌作用 (Goněc 等人,2012 年)。

传感和检测潜力

该化合物的结构框架表明了在传感中的潜在应用。例如,Park 等人(2015 年)开发了一种基于喹啉衍生物的化学传感器,用于检测活细胞和水溶液中的 Zn2+,突出了该化合物在环境监测和生物研究中的潜在用途 (Park 等人,2015 年)。

作用机制

Target of Action

The primary target of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1-4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide inhibits this process by blocking the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway plays a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

Its low molecular weight suggests that it may have beneficial adme properties and bioavailability .

Result of Action

In vitro, N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

属性

IUPAC Name |

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-23-9-6-13-7-10-24(19(26)17(13)23)11-8-20-18(25)16-12-21-14-4-2-3-5-15(14)22-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZUOLMMTJKOGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)

![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)

![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)

![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)